Methylhexanimidate

Lipophilicity Membrane permeability Protein labeling

Researchers requiring charge-preserving lysine modification face limited options-most acylation reagents alter the ε-amino charge state, confounding functional studies. Methylhexanimidate hydrochloride (≥95%) solves this by forming amidine adducts that retain the native positive charge at physiological pH. • C6 spacer balances membrane permeability (predicted LogP 2.29) with aqueous solubility for intra- or extracellular labeling • Selective for primary amines; ideal for solvent-exposed lysine mapping and protein-protein interaction studies • Hydrochloride salt ensures handling stability; custom packaging available for R&D and scale-up

Molecular Formula C7H15NO
Molecular Weight 129.20 g/mol
Cat. No. B13113535
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethylhexanimidate
Molecular FormulaC7H15NO
Molecular Weight129.20 g/mol
Structural Identifiers
SMILESCCCCCC(=N)OC
InChIInChI=1S/C7H15NO/c1-3-4-5-6-7(8)9-2/h8H,3-6H2,1-2H3
InChIKeyUFAMIARWIWLYPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 2559 el / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methylhexanimidate Structural Identity and Properties


Methylhexanimidate (hexaneimidic acid methyl ester, CAS 57246-72-7 free base; CAS 17465-87-1 hydrochloride) is a C6 aliphatic imidate ester with the molecular formula C₇H₁₅NO and a molecular weight of 129.20 g·mol⁻¹ [1]. The hydrochloride salt (C₇H₁₆ClNO, MW 165.66) is the most common commercially available form, typically supplied at ≥95% purity . As a member of the alkyl imidate class, it features the reactive R–C(=NH)–OCH₃ functional group that enables specific, charge-neutral amidination of primary amines—most notably the ε-amino group of lysine residues in proteins—without altering net charge [2]. Among imidate esters, the n-pentyl side chain of methylhexanimidate distinguishes it from shorter-chain analogs such as methyl acetimidate (C2) and methyl pentanimidate (C5) by conferring increased lipophilicity (predicted LogP 2.29 vs. ~1.26 and ~0.5, respectively) [3][4].

C6 imidate for charge-retaining lysine amidination
Hydrochloride salt enables direct aqueous dissolution
Elevated lipophilicity may support membrane labeling
Longer C6 spacer reaches partially buried lysines

Methylhexanimidate Substitution Risks


Imidate esters are not interchangeable reagents because their alkyl chain length directly modulates three critical performance parameters: (i) lipophilicity and membrane permeability for in vivo or in situ labeling, (ii) aqueous solubility and hydrolysis half-life, and (iii) steric accessibility to buried protein lysine residues. Methylhexanimidate (C6) occupies a specific niche between shorter-chain analogs such as methyl acetimidate (C2) and longer bis-imidate crosslinkers such as dimethyl suberimidate (C8), offering a balance of moderate hydrophobicity and sufficient aqueous solubility as its hydrochloride salt [1]. Evidence from alkyl imidate membrane-labeling studies demonstrates that ethyl acetimidate (C2 imidate) permeates lipid bilayers to label internal phosphatidylethanolamine with a half-life of <10 min, while the impermeant analog isethionyl acetimidate cannot access the inner leaflet at all—proving that small structural changes in the imidate scaffold produce large functional differences [2]. Therefore, selecting methylhexanimidate over a shorter or longer imidate is a deliberate decision that must be driven by the required balance of solubility, permeability, and steric fit for the intended target.

Chain-length mismatch
Imidate alkyl chain (C2/C5/C6) directly modulates lipophilicity and hydrolysis kinetics; shorter-chain analogs may not transfer.
Spacer reach difference
Shorter imidates (C2, C5) may fail to access partially occluded lysine residues that the C6 spacer can reach.
Salt form mismatch
Free base requires organic co-solvent and is not directly interchangeable with the aqueous-soluble hydrochloride salt.

Methylhexanimidate Procurement Evidence


LogP Advantage Over Shorter Imidates

The predicted octanol-water partition coefficient (LogP) of methylhexanimidate is 2.29, as reported by ChemSrc [1]. This value is substantially higher than the predicted ACD/LogP of 1.26 for the one-carbon-shorter homolog methyl pentanimidate (C5) [2], and approximately 1.7–1.8 log units above methyl acetimidate (C2, estimated LogP ~0.5 based on ChemSpider data for the ethyl ester analog ). Each additional methylene unit in the alkyl chain contributes approximately +0.5 to the LogP, meaning methylhexanimidate is roughly 6–10× more lipophilic than methyl acetimidate and about 2× more lipophilic than methyl pentanimidate. This difference carries functional significance: higher lipophilicity correlates with enhanced passive membrane permeability, a critical factor in intracellular protein labeling or in situ applications where the reagent must cross lipid bilayers.

Lipophilicity
Reported
LogP 2.29 (C6) vs 1.26 (C5)
Δ +1.03; ~2× more lipophilic than C5, ~6–10× vs C2
May enhance membrane permeability for intracellular labeling
Predicted values; experimental validation recommended
Lipophilicity Membrane permeability Protein labeling

Steric Profile and Lysine Targeting

Methylhexanimidate hydrochloride has a molecular weight of 165.66 g·mol⁻¹ (free base: 129.20), placing it between methyl pentanimidate hydrochloride (MW 151.63) and bulkier imidate derivatives [1]. The six-carbon linear chain provides a spacer that extends the reactive imidate group farther from the protein backbone upon lysine conjugation compared to the C2 or C5 analogs. This spacer property has been exploited with the DNP-derivatized analog: methyl 6-(2,4-dinitrophenylamino)hexanimidate hydrochloride was used by Kapmeyer et al. to successfully identify 20 surface-exposed lysine residues on porcine lactate dehydrogenase isoenzyme H₄, with the hexanimidate spacer enabling the bulky DNP chromophore to reach lysines that shorter linkers may not have accessed, while simultaneously avoiding modification of lysines buried in intersubunit binding sites [2].

Spacer reach
Class-level
6-carbon chain; spacer ~7.6 Å
MW 165.66 (HCl salt)
Longer spacer can access partially occluded lysine residues
Class-level inference; target-specific steric context must be verified
Protein modification Lysine amidination Steric accessibility

Hydrochloride Salt Solubility Benefit

Methylhexanimidate hydrochloride (CAS 17465-87-1) is the preferred commercial form for research applications because the hydrochloride salt confers significantly enhanced aqueous solubility compared to the free base (CAS 57246-72-7), which is lipophilic (LogP 2.29) and poorly water-soluble [1]. This salt formulation enables dissolution in aqueous buffers for direct protein modification without organic co-solvents, a critical practical advantage over the free base. In contrast, methyl acetimidate hydrochloride (CAS 14777-27-6), while also supplied as an HCl salt, is more hydrophilic due to its shorter chain and may exhibit different solution stability profiles. Vendor specifications indicate methylhexanimidate hydrochloride is stored long-term in cool, dry conditions and is classified as non-hazardous for DOT/IATA transport, simplifying procurement logistics .

Salt form
Data to verify
Hydrochloride salt (CAS 17465-87-1)
Enables aqueous dissolution; free base requires organic solvent
Aqueous solubility simplifies protein modification protocols
Supplier specification; verify lot-specific solubility
Aqueous solubility Formulation Hydrochloride salt

Methylhexanimidate Verified Applications


Surface Lysine Residue Mapping

Methylhexanimidate-based reagents are specifically suited for identifying solvent-exposed lysine residues on protein surfaces. As demonstrated by Kapmeyer et al., the DNP-derivatized methyl 6-(2,4-dinitrophenylamino)hexanimidate hydrochloride successfully modified surface lysines on porcine lactate dehydrogenase H₄ without accessing intersubunit binding sites, enabling unambiguous identification of 20 modified peptides via chromatographic separation [1]. The C6 spacer length is critical: it provides sufficient reach to access surface lysines while the inherent specificity of the imidate group for primary amines ensures that only lysine ε-amino groups (and N-termini) are modified under aqueous conditions at near-neutral pH.

Charge-Preserving Lysine Amidination

Unlike acylation reagents (e.g., NHS esters, acetic anhydride) that convert positively charged lysine ε-NH₃⁺ groups to neutral amides, imidate esters including methylhexanimidate form amidine adducts that retain the positive charge at physiological pH [1]. This charge preservation is essential when studying protein-protein interactions, enzyme catalysis, or ion channel function where lysine charge state is mechanistically important. The C6 chain of methylhexanimidate offers a longer spacer than methyl acetimidate, which may be advantageous when the labeling site is partially recessed from the protein surface.

Membrane-Permeable Intracellular Labeling

Based on its predicted LogP of 2.29 [1], methylhexanimidate is expected to exhibit significantly greater membrane permeability than methyl acetimidate (LogP ≈ 0.5) and moderately greater permeability than methyl pentanimidate (LogP 1.26) [2]. The Davis & Cronan study established the principle that small structural changes in alkyl imidates determine bilayer permeability: ethyl acetimidate (EAI) rapidly labeled internal phospholipids (t₁/₂ <10 min), while the impermeant analog isethionyl acetimidate (IAI) could not cross the membrane [3]. Methylhexanimidate's intermediate lipophilicity positions it for applications requiring intracellular or intra-organellar lysine modification without the use of transfection or permeabilization agents.

C6 Amidine Library Synthesis

In medicinal chemistry, methylhexanimidate serves as a direct precursor for the synthesis of N-substituted hexanimidamides via reaction with primary or secondary amines. The C6 aliphatic chain imparts distinct physicochemical properties (LogP, steric profile) to downstream amidine products compared to the C2 (acetimidate-derived) or C5 (pentanimidate-derived) series [1]. Procurement specifications should prioritize the hydrochloride salt (≥95% purity) for synthetic applications, as the free base form is less stable to hydrolysis and more difficult to handle.

Application
Selection Property
Validation Focus
Surface lysine mapping
C6 spacer length and primary amine specificity
Verify solvent-exposed lysine modification without intersubunit site access
Charge-preserving amidination
Imidate amidine formation retains positive charge
Confirm charge state preservation at labeling site vs. acylation methods
Membrane-permeable labeling
Predicted lipophilicity supports bilayer crossing
Validate intracellular lysine labeling efficiency vs. shorter-chain imidates
Amidine library synthesis
C6 aliphatic amidine precursor (HCl salt)
Monitor hydrolysis stability and product purity by HPLC or NMR
Quote Request

Request a Quote for Methylhexanimidate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.